(R)-1-CBZ-3-(羟甲基)哌啶

描述

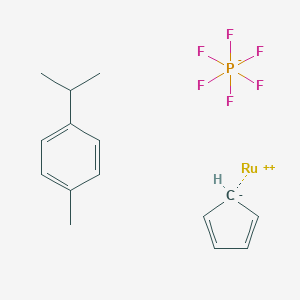

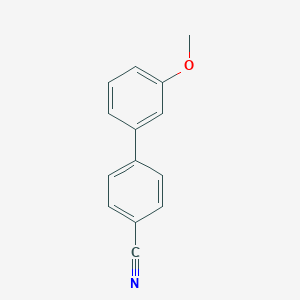

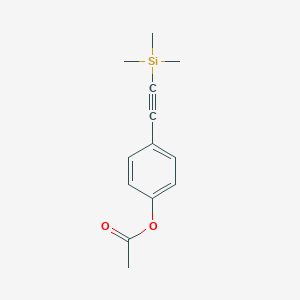

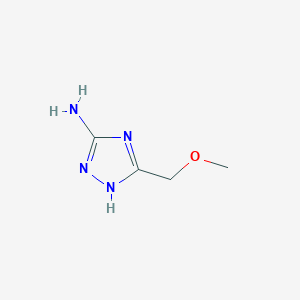

Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis

This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .科学研究应用

药物化学与药物设计

哌啶衍生物是构建药物的重要结构单元。其六元杂环结构,包含一个氮原子和五个碳原子,使其在多种应用中具有多功能性。 研究人员广泛探索了合成取代哌啶的方法,旨在开发经济高效的药物生产路线 .

抗癌应用

哌啶衍生物表现出有希望的抗癌特性。例如,它们可以调节磷脂酰肌醇-3-激酶/Akt信号通路,该通路对于乳腺癌细胞存活至关重要。 通过抑制 Akt 磷酸化,哌啶化合物可能有助于新型抗癌疗法 .

抗病毒和抗疟疾药

基于哌啶的化合物已显示出作为抗病毒和抗疟疾药的潜力。 研究人员继续探索它们对抗病毒感染和疟疾寄生虫的疗效,旨在开发有效的治疗方法 .

抗菌和抗真菌活性

哌啶衍生物具有抗菌和抗真菌特性。其结构多样性允许进行针对性的修饰,以提高对特定病原体的疗效。 这些化合物正在研究其在对抗传染病中的作用 .

降压作用

某些哌啶衍生物通过调节血压调节机制表现出降压作用。 研究人员正在研究它们作为高血压管理治疗剂的潜力 .

止痛和抗炎特性

哌啶化合物可以作为止痛药和抗炎药。 它们独特的化学特征使它们成为疼痛管理和炎症控制的有吸引力的候选药物 .

抗阿尔茨海默病的潜力

对哌啶衍生物的探索包括它们对阿尔茨海默病的影响。 研究人员正在研究它们调节相关通路和潜在地缓解认知能力下降的能力 .

抗精神病和抗凝血应用

基于哌啶的分子也正在评估其抗精神病作用和抗凝血特性。 它们多样化的药效团特征使它们在这些治疗领域中具有价值 .

总之,像 (R)-1-CBZ-3-(羟甲基)哌啶 这样的化合物中的哌啶部分在医药和药物开发的各个领域都具有巨大潜力。 研究人员继续探索新的合成路线并评估其生物活性,使哌啶成为一个令人着迷的研究领域 . 如果你有任何其他问题或需要更多细节,请随时提问!😊

安全和危害

属性

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOOUZKMJBINO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426136 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160706-61-6 | |

| Record name | SBB066854 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)